5-Chloro-2-(cyclobutylmethoxy)aniline
Overview
Description
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(cyclobutylmethoxy)aniline is 1S/C11H14ClNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The exact boiling point is not specified in the search results .Scientific Research Applications
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline as a quencher have explored the mechanism of fluorescence quenching. These studies provide insights into the photophysical properties of compounds and their interactions, essential for developing fluorescence-based sensors and bioimaging tools (Geethanjali, Nagaraja, & Melavanki, 2015).
Antimicrobial and Antifungal Activities
Compounds structurally similar to 5-Chloro-2-(cyclobutylmethoxy)aniline, such as N-(2-hydroxy-5-chlorobenzylidine)-anilines, have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant potential for the development of new antimicrobial agents (Reisner & Borick, 1955).
DNA-Binding Studies
Research on N-alkylanilinoquinazoline derivatives has highlighted their ability to interact with DNA, suggesting applications in the design of novel anticancer agents. These studies focus on understanding the molecular basis of drug-DNA interactions, which is crucial for the development of targeted therapies (Garofalo et al., 2010).
Photophysical Properties upon Interaction with Bio-Objects
Symmetric pentamethine cyanine dyes containing benzothiazolyl/benzoselenazolyl chromophores and related aniline derivatives have been synthesized to study their photophysical properties upon interaction with various bio-objects, such as liposomes, DNA, and proteins. This research is vital for the development of fluorescent markers and probes in biological and medical diagnostics (Kurutos et al., 2015).
Oxidation and Radical Reactions
Studies on the oxidation of aniline and radical reactions involving halogenoalkanoyl-substituted anilines have provided valuable information on the chemical reactivity and pathways of aniline derivatives. These findings are essential for synthesizing complex organic molecules and understanding their behavior in environmental and biological systems (Laha & Luthy, 1990).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.
Properties
IUPAC Name |
5-chloro-2-(cyclobutylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTJCBGUZNGAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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